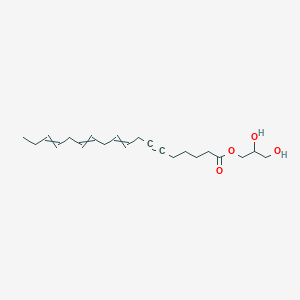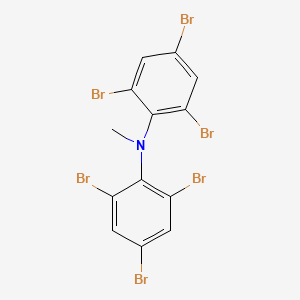
2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline: is a brominated aromatic amine. This compound is characterized by the presence of multiple bromine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline typically involves the bromination of aniline derivatives. One common method is the treatment of aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the ortho and para positions relative to the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and controlled addition of bromine to minimize side reactions and ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the brominated aromatic ring to less substituted forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where bromine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or brominated quinones.
Reduction: Debrominated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its brominated structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential inhibitory effects on enzymes such as cytochrome P450 . This makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.
Industry: In the industrial sector, it is used in the formulation of flame retardants and other specialty chemicals.
作用機序
The mechanism by which 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline exerts its effects involves interactions with molecular targets such as enzymes. The bromine atoms increase the electron density on the benzene ring, making it more reactive towards electrophiles. This can lead to the formation of stable complexes with enzymes, inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
- 2,4,6-Tribromoaniline
- 2,4,6-Tribromophenol
- 2,4,6-Tribromo-3-methylaniline
Comparison: While all these compounds share the tribromo substitution pattern, 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline is unique due to the presence of the N-methyl group and the additional tribromophenyl group. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specific applications where other tribromo compounds may not be as effective.
特性
CAS番号 |
91579-13-4 |
|---|---|
分子式 |
C13H7Br6N |
分子量 |
656.6 g/mol |
IUPAC名 |
2,4,6-tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline |
InChI |
InChI=1S/C13H7Br6N/c1-20(12-8(16)2-6(14)3-9(12)17)13-10(18)4-7(15)5-11(13)19/h2-5H,1H3 |
InChIキー |
FXCUVZOZSSGYPJ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


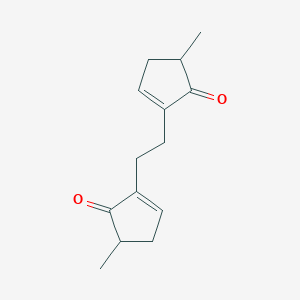
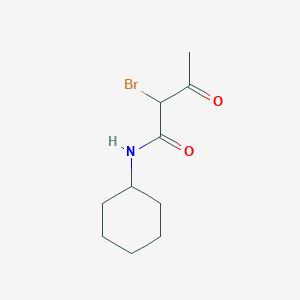
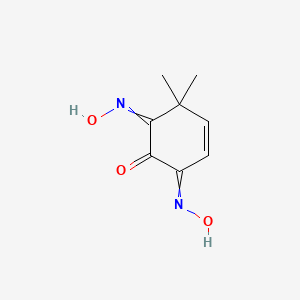
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
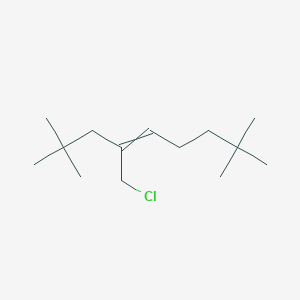
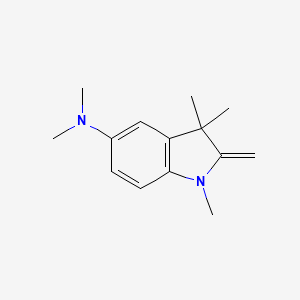
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)

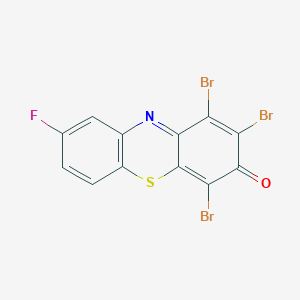
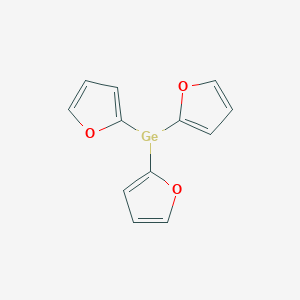
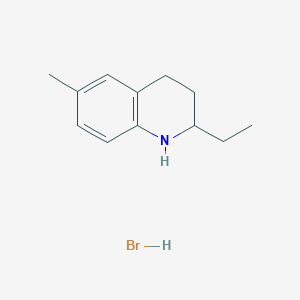
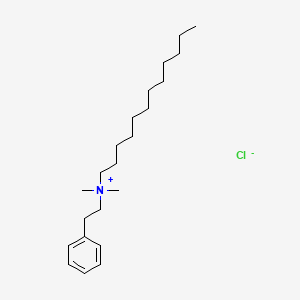
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
